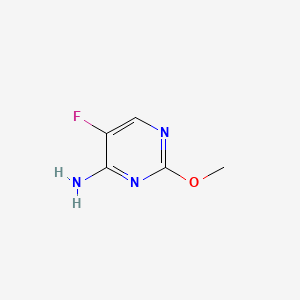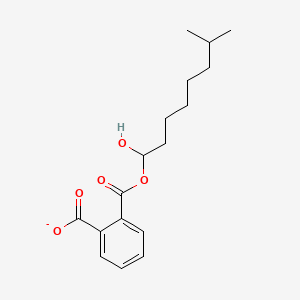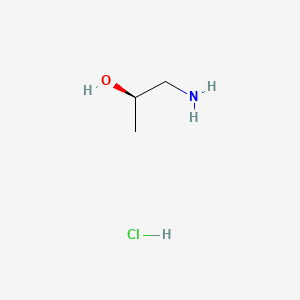
(R)-1-Aminopropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Aminopropan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
®-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of ®-1-nitropropan-2-ol using hydrogen gas in the presence of a palladium catalyst. The resulting ®-1-aminopropan-2-ol is then treated with hydrochloric acid to form the hydrochloride salt.
Another method involves the reductive amination of acetone with ammonia, followed by resolution of the racemic mixture using a chiral acid to obtain the desired enantiomer. The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
In industrial settings, ®-1-Aminopropan-2-ol hydrochloride is typically produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
®-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-nitropropan-2-ol using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form ®-1-aminopropan-2-ol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as ®-1-chloropropan-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products
Oxidation: ®-1-Nitropropan-2-ol
Reduction: ®-1-Aminopropan-2-ol
Substitution: ®-1-Chloropropan-2-ol
科学的研究の応用
®-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
(S)-1-Aminopropan-2-ol hydrochloride: The enantiomer of ®-1-Aminopropan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: The racemic mixture of the compound, which lacks the enantiomeric purity of the ®-form.
2-Amino-1-propanol: A structural isomer with different chemical and biological properties.
Uniqueness
®-1-Aminopropan-2-ol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to participate in a variety of chemical reactions also makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
(2R)-1-aminopropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMQNNDKGEIMZ-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
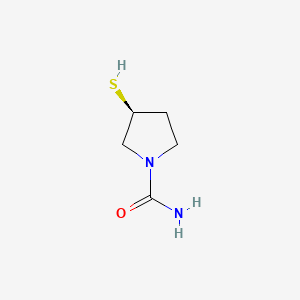

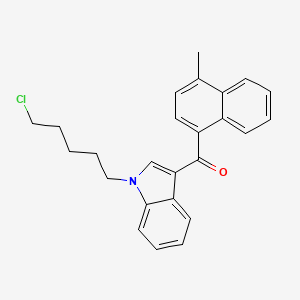
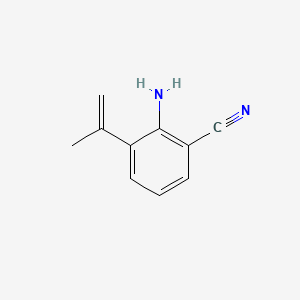
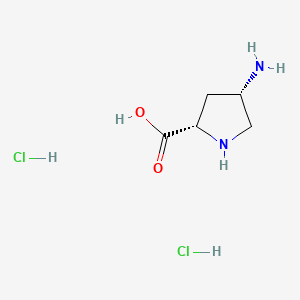
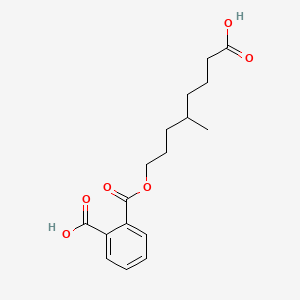

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
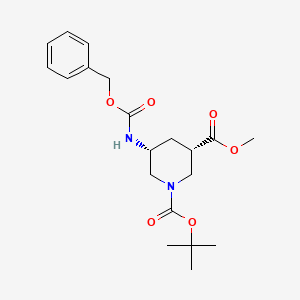
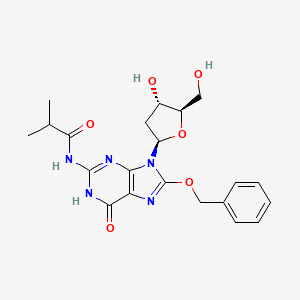
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)
